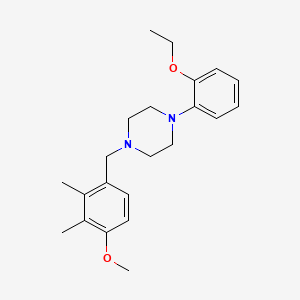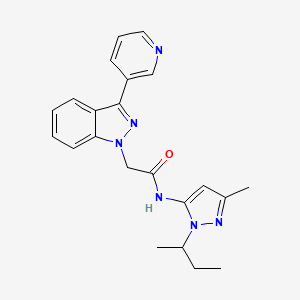
1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine, also known as GBR 12909, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain by blocking its reuptake into the presynaptic neurons. GBR 12909 has been extensively studied for its potential applications in the treatment of various psychiatric and neurological disorders, such as depression, ADHD, and Parkinson's disease.
Mecanismo De Acción
1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909 works by selectively blocking the reuptake of dopamine into the presynaptic neurons, which increases the levels of dopamine in the synaptic cleft. This leads to an enhanced dopaminergic neurotransmission, which can improve the symptoms of various psychiatric and neurological disorders.
Biochemical and physiological effects:
1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909 has been shown to increase the levels of dopamine in the brain, which can improve the symptoms of depression, ADHD, and Parkinson's disease. It has also been shown to increase locomotor activity and induce stereotypic behaviors in animal models, which suggests that it may have potential for abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909 has several advantages for use in laboratory experiments. It is a potent and selective dopamine reuptake inhibitor, which makes it a valuable tool for studying the dopamine system. However, it also has several limitations, such as its potential for abuse and its effects on locomotor activity and stereotypic behaviors in animal models.
Direcciones Futuras
There are several future directions for research on 1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909. One potential area of research is the development of new and more selective dopamine reuptake inhibitors based on the structure of 1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909. Another area of research is the study of the effects of 1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909 on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, there is a need for further research on the potential therapeutic applications of 1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909 in the treatment of various psychiatric and neurological disorders.
Métodos De Síntesis
1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909 can be synthesized through a multi-step process starting from 4-methoxy-2,3-dimethylbenzaldehyde and 2-ethoxyaniline. The first step involves the condensation of these two compounds to form 1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylphenyl)-1,2,3,6-tetrahydropyridine. This intermediate is then reduced with lithium aluminum hydride to yield 1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909.
Aplicaciones Científicas De Investigación
1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909 has been extensively studied for its potential applications in the treatment of various psychiatric and neurological disorders. It has been shown to increase the levels of dopamine in the brain, which can improve the symptoms of depression, ADHD, and Parkinson's disease. 1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909 has also been studied for its potential use as a research tool in neuroscience, particularly in the study of the dopamine system.
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-5-26-22-9-7-6-8-20(22)24-14-12-23(13-15-24)16-19-10-11-21(25-4)18(3)17(19)2/h6-11H,5,12-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEDORCOGWELBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C(=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(tert-butyl)-3-[(4-isopropylphenyl)amino]-1-piperidinecarboxamide](/img/structure/B6112207.png)
![2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide](/img/structure/B6112223.png)
![2-(1-methyl-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6112236.png)
![1-(4-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)-2-imidazolidinone](/img/structure/B6112242.png)
![N'-[(2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B6112250.png)

![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide](/img/structure/B6112259.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6112262.png)
![N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B6112270.png)

![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-propanesulfonamide](/img/structure/B6112302.png)
![N-[1-(4-chlorophenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B6112305.png)
![N-(2-chlorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6112307.png)